1-methyl-1,7-diazaspiro[4.4]nonan-2-one, trifluoroacetic acid
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Overview
Description
1-methyl-1,7-diazaspiro[4.4]nonan-2-one, trifluoroacetic acid is a chemical compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The trifluoroacetic acid component is often used to form salts with organic compounds to enhance their stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1,7-diazaspiro[4.4]nonan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like trifluoroacetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1,7-diazaspiro[4.4]nonan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazaspiro compounds.
Scientific Research Applications
1-methyl-1,7-diazaspiro[4.4]nonan-2-one, trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-methyl-1,7-diazaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2,7-diazaspiro[4.4]nonan-1-one
- 1,7-diazaspiro[4.4]nonan-2-one hydrochloride
- 2-methyl-2,7-diazaspiro[4.4]nonan-1-one hydrochloride .
Uniqueness
1-methyl-1,7-diazaspiro[4.4]nonan-2-one, trifluoroacetic acid is unique due to its specific spiro structure and the presence of the trifluoroacetic acid component. This combination enhances its stability and solubility, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2758001-50-0 |
---|---|
Molecular Formula |
C10H15F3N2O3 |
Molecular Weight |
268.2 |
Purity |
95 |
Origin of Product |
United States |
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